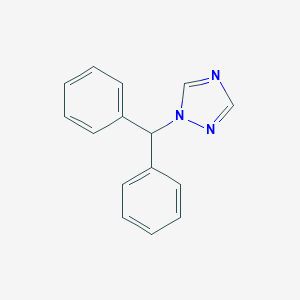

1-Benzhydryl-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c1-3-7-13(8-4-1)15(18-12-16-11-17-18)14-9-5-2-6-10-14/h1-12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUBMVCFGBTKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391793 | |

| Record name | 1-benzhydryl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102993-98-6 | |

| Record name | 1-benzhydryl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzhydryl 1,2,4 Triazole and Its Derivatives

Conventional Synthesis Methods

Conventional methods for synthesizing the 1,2,4-triazole (B32235) core have been well-established for over a century and remain integral to organic synthesis. These approaches often require heating and the use of basic or acidic catalysts.

Carboxylic acid hydrazides are versatile starting materials for forming the 1,2,4-triazole ring. Two classical named reactions, the Pellizzari reaction and the Einhorn-Brunner reaction, utilize these precursors.

The Pellizzari Reaction , first reported in 1911, involves the reaction of a carboxylic acid hydrazide with an amide to form a 1,2,4-triazole. wikipedia.org This reaction can require high temperatures and long reaction times, though the use of microwave irradiation has been shown to improve yields and reduce reaction times. wikipedia.org For example, the reaction between benzamide (B126) and benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. scispace.comresearchgate.net The general mechanism involves the nucleophilic attack of the hydrazide on the amide's carbonyl carbon, followed by cyclization and dehydration to form the aromatic triazole ring. wikipedia.org

The Einhorn-Brunner Reaction provides another route, involving the condensation of diacylamines with hydrazines in the presence of a weak acid. scispace.comimist.mauomustansiriyah.edu.iq For instance, N-formyl benzamide reacts with phenylhydrazine (B124118) to produce 1,5-diphenyl-1,2,4-triazole. scispace.comimist.ma The reaction is regioselective; the more acidic group of the imide tends to become the substituent at the 3-position of the resulting triazole. wikipedia.org The mechanism proceeds through the protonation of a carbonyl group, attack by the hydrazine (B178648), and subsequent cyclization and dehydration. wikipedia.org

A variety of 1,2,4-triazole derivatives can be accessed through these methods, as illustrated in the table below.

| Reaction Name | Starting Materials | Product Example | Reference |

| Pellizzari Reaction | Benzamide + Benzoyl hydrazide | 3,5-Diphenyl-1,2,4-triazole | scispace.com |

| Einhorn-Brunner Reaction | N-Formyl benzamide + Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | imist.ma |

Thiosemicarbazide and its derivatives are widely used precursors for synthesizing 1,2,4-triazole-3-thiones (or mercapto-1,2,4-triazoles). researchgate.netbenthamdirect.com The synthesis generally involves two steps: first, the reaction of a carboxylic acid hydrazide with an isothiocyanate to form an acylthiosemicarbazide intermediate. nih.govnih.gov In the second step, this intermediate undergoes cyclization. nih.gov

The cyclization is typically achieved by refluxing the acylthiosemicarbazide in an alkaline medium, such as an aqueous solution of sodium hydroxide (B78521), followed by acidification. nih.govnih.govjrespharm.com This process results in the formation of 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones. jrespharm.com The use of alkaline conditions favors the formation of the 1,2,4-triazole ring system. nih.gov

| Starting Hydrazide | Isothiocyanate | Reaction Condition | Product Type | Reference |

| Isomeric pyridine (B92270) carboxylic acid hydrazides | Allyl isothiocyanate | 1. Formation of thiosemicarbazide. 2. Reflux in 2N NaOH, then acidify. | 4-Allyl-5-(pyridin-x-yl)-4H-1,2,4-triazole-3-thiol | nih.gov |

| Substituted hydrazides | Alkyl/Aryl isothiocyanates | 1. Reaction in ethanol (B145695). 2. Reflux in 4N NaOH, then neutralize. | 3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones | jrespharm.com |

| 1,4-Diphenyl thiosemicarbazide | - | Cyclization in alkaline media | 4,5-Diphenyl-4H-1,2,4-triazole-3-thione | nih.gov |

The 1,2,4-triazole ring can be formed by the ring transformation of a 1,3,5-triazine (B166579). In some instances, thermal treatment of certain substituted tris wikipedia.orgscispace.comimist.matriazolo scispace.comwikipedia.orgbohrium.comtriazines can lead to a Dimroth rearrangement, yielding different isomeric triazolotriazine structures. researchgate.net More direct syntheses involve the annulation of a 1,2,4-triazole ring onto a 1,3,5-triazine scaffold or the concurrent formation of both rings. researchgate.net For example, 3(5)-amino-1,2,4-triazoles can react with reagents that introduce a C-N-C fragment to build the fused 1,3,5-triazine ring, resulting in 1,2,4-triazolo[1,5-a] scispace.comwikipedia.orgbohrium.comtriazines. clockss.org

Oxazole derivatives, specifically mesoionic 1,3-oxazolium-5-olates (also known as munchnones), can serve as precursors for 1,2,4-triazoles. nih.gov A traceless synthesis of 3,5-disubstituted 1,2,4-triazoles has been developed using polymer-supported munchnones. nih.gov These intermediates participate in a 1,3-dipolar cycloaddition reaction with dienophiles like diethyl diazocarboxylate. nih.gov The resulting cycloadduct can then be cleaved from the polymer support to yield the final 1,2,4-triazole derivative. nih.gov Another method involves using oxazolones and azodicarboxylates to create 1,2,4-triazoline intermediates, which can then be treated with sodium hydroxide to efficiently yield the corresponding 1,2,4-triazoles. researchgate.net

Urea (B33335) and its derivatives can also be utilized in the synthesis of 1,2,4-triazoles. One pathway involves the reaction of 4-amino-1,2,4-triazole (B31798) carbamates with various amines to produce novel urea derivatives bearing the 1,2,4-triazole scaffold. orientjchem.org In a more foundational synthesis, 1,2-diamino-3-phenylguanidine, which can be synthesized from 4-phenyl-3-thiosemicarbazide (a thiourea (B124793) derivative), reacts with reagents like diphenylcarbodiimide (B3054861) or aryl isocyanates to form substituted 1,2,4-triazoles. rsc.orgrsc.org Additionally, a series of thiourea and urea derivatives containing 1,2,4-triazole moieties have been synthesized by reacting thiocarbohydrazide (B147625) with precursor urea compounds in a heated oil bath. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency and environmental friendliness of chemical reactions. These methods often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives. rjptonline.orgorganic-chemistry.org This technique can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. wikipedia.orgnih.gov

The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.org For example, optimization studies have shown that heating a mixture of a hydrazine with an excess of formamide at 160°C for 10 minutes under microwave irradiation can provide good yields of the corresponding 1,2,4-triazole. organic-chemistry.org This method has been successfully applied to the synthesis of various aryl and aliphatic 1,2,4-triazoles with yields ranging from 54-81%. organic-chemistry.org The synthesis of 1-benzhydryl-1,2,4-triazole derivatives has also been reported to be enhanced by microwave-assisted techniques.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Reactants | Method | Reaction Time | Yield | Ref |

|---|---|---|---|---|

| Hydrazines and formamide | Microwave irradiation (160°C) | 10 minutes | 54-81% | organic-chemistry.org |

| 1,2,4-triazole-3-thiol and substituted benzaldehydes | Microwave irradiation (210W) | 5-10 minutes | - | rjptonline.org |

| Amide and Acyl Hydrazide | Conventional (Pellizzari) | Long reaction times | Low | wikipedia.org |

| Amide and Acyl Hydrazide | Microwave irradiation | Shorter reaction times | Increased | wikipedia.org |

| N-acylation of amides and cyclization with hydrazines | Microwave irradiation | 1 minute | 85% | nih.gov |

Electrochemical synthesis represents a green and efficient alternative for the construction of 1,2,4-triazoles. nih.govrsc.org These methods often proceed under mild conditions and avoid the use of harsh or expensive reagents. nih.gov Recent advancements have demonstrated the utility of electrochemical techniques for the formation of this compound. smolecule.com

One approach involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and an ammonium (B1175870) salt in an alcohol solvent. organic-chemistry.org This process can yield 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org Another electrochemical method involves the dehydrogenative [3+2] annulation of amines and hydrazones. nih.gov This transition-metal- and external oxidant-free method provides a variety of functionalized 1,2,4-triazoles. nih.gov The intramolecular dehydrogenative C-N cross-coupling under electrolytic conditions is another valuable one-pot process for synthesizing 1,2,4-triazolo[4,3-a]pyridines and related heterocycles. rsc.org

Copper-catalyzed reactions, particularly N-arylation, are highly effective for the synthesis of N-substituted 1,2,4-triazoles. These methods are often more cost-effective than those using other transition metals like palladium. A general and efficient copper-catalyzed N-arylation of nitrogen heterocycles, including 1,2,4-triazole, with aryl halides has been developed. organic-chemistry.org This methodology can be applied to the synthesis of this compound using a suitable benzhydryl halide.

The reaction typically employs a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand. organic-chemistry.org A variety of ligands can be used, and the reaction conditions are generally mild. nih.gov For example, the copper-catalyzed N-arylation of 1H-1,2,4-triazole can be achieved with aryl iodides under mild conditions (50-82 °C). nih.gov Copper-catalyzed reactions under an atmosphere of air can also provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org These methods tolerate a wide range of functional groups. organic-chemistry.org

Table 3: Overview of Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives

| Reactants | Catalyst System | Conditions | Product Type | Ref |

|---|---|---|---|---|

| Nitrogen heterocycles and aryl halides | CuI / Ligand | Mild (e.g., 50-82°C) | N-arylated heterocycles | organic-chemistry.orgnih.gov |

| - | Copper catalyst, Air | Oxidative coupling | 1,2,4-triazole derivatives | organic-chemistry.org |

| Aryl diazonium salts and isocyanide | Cu(II) catalysis | - | 1,5-Disubstituted 1,2,4-triazoles | organic-chemistry.org |

Specific Synthesis of this compound Scaffold

A direct and effective method for the synthesis of the this compound scaffold involves the N-alkylation of a pre-formed triazole ring with a benzhydryl halide. In a specific example, the synthesis of certain 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one derivatives begins with the reaction of various precursor ketones with 1,2,4-triazole to form a triazole-containing intermediate. nih.gov This intermediate is then treated with benzhydryl bromide in the presence of a strong base, such as sodium hydride (NaH), in an acetonitrile (B52724) solvent. nih.gov The benzhydryl group is thereby installed on one of the nitrogen atoms of the triazole ring. A similar, more general method involves the reaction of benzhydryl chloride with 1,2,4-triazole using a base like sodium hydroxide in ethanol under reflux conditions.

An alternative and widely used synthetic route to 1-(diarylmethyl)-1H-1,2,4-triazoles involves a two-step process starting from a substituted benzophenone (B1666685). nih.govmdpi.com

The first step is the reduction of the ketone functionality of the benzophenone to a secondary alcohol. This is typically achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to afford the corresponding benzhydryl alcohol intermediate in good yields. mdpi.com

The second step is the introduction of the 1,2,4-triazole heterocycle. The benzhydryl alcohol is converted into a suitable leaving group, which then reacts with 1,2,4-triazole to form the final N-benzhydryl-heterocyclic product. nih.govmdpi.com This methodology has been employed to create a series of 1-(diarylmethyl)-1H-1,2,4-triazoles designed as potential dual-active hybrid molecules. nih.gov

| Step | Reaction | Reagents | Intermediate/Product | Reference |

| 1 | Reduction of Ketone | Benzophenone, Sodium Borohydride (NaBH₄) | Benzhydryl alcohol | mdpi.com |

| 2 | Heterocycle Introduction | Benzhydryl alcohol, 1,2,4-Triazole | 1-(Diarylmethyl)-1H-1,2,4-triazole | nih.govmdpi.com |

Synthesis of this compound Derivatives

The synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones has been reported as part of a study to develop novel 1,2,4-triazole derivatives. dntb.gov.uaresearchgate.netnih.gov The synthetic pathway involves multiple steps. First, precursor α-haloketones are reacted with 1,2,4-triazole in the presence of sodium bicarbonate to form triazole-ketone intermediates. nih.gov These intermediates are then subjected to an alkylation reaction. Specifically, treatment with benzhydryl bromide and sodium hydride in acetonitrile leads to the formation of the target compounds, which are a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones. nih.gov The structures of these final compounds were confirmed using spectroscopic methods such as IR, ¹H-NMR, and mass spectroscopy. dntb.gov.uanih.gov

Preparation of 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole

The synthesis of 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole derivatives is a multi-step process that begins with the formation of intermediate compounds. nih.gov Initially, precursor ketone derivatives are synthesized. These ketones, specifically 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones, are then subjected to a reduction reaction to yield the final propane (B168953) derivatives. nih.gov

Table 1: Synthesized 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole Derivatives

| Compound ID | R | R1 |

|---|---|---|

| 8a | H | H |

| 8b | H | 4-Cl |

| 8c | 4-Cl | 4-Cl |

Data sourced from Emami et al. (2022) nih.govresearchgate.net

Preparation of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones

The synthesis of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivatives involves the reaction of key intermediate compounds with substituted chloroacetophenones. researchgate.net The process starts with the synthesis of 1-(1-aryl-2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole intermediates (compounds 5a-f). nih.gov

These intermediates are then reacted with 2-chloro-1-phenylethanone derivatives or 2-chloro-1,2-diphenylethanone (desyl chloride). nih.gov The reaction is facilitated by a strong base, sodium hydride (NaH), in an acetonitrile (CH₃CN) solvent under reflux conditions. nih.govresearchgate.net This nucleophilic substitution reaction results in the formation of the target 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivatives (10a-k). nih.govresearchgate.net The structures of the final products are confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass spectroscopy. researchgate.netdntb.gov.ua

Table 2: Synthesized 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione Derivatives

| Compound ID | R | X1 | X2 | X3 |

|---|---|---|---|---|

| 10a | H | H | H | H |

| 10b | H | H | H | 4-Cl |

| 10c | H | H | H | 4-Br |

| 10d | H | 4-Cl | H | 4-Br |

| 10e | H | 2,4-di-Cl | H | H |

| 10f | Ph | H | H | H |

| 10g | Ph | H | H | 4-Cl |

| 10h | Ph | H | H | 4-Br |

| 10i | Ph | 4-Cl | H | 4-Br |

| 10j | Ph | 4-Cl | H | H |

| 10k | Ph | 2,4-di-Cl | H | H |

Data sourced from Emami et al. (2022) nih.govresearchgate.net

Synthesis of N-Mannich Bases and other Substituted Derivatives

The synthesis of N-Mannich bases derived from 1,2,4-triazoles is a significant area of research due to the biological potential of these compounds. nepjol.inforesearchgate.net The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, the N-H of the triazole ring), formaldehyde (B43269), and a primary or secondary amine. researchgate.net

For instance, N-Mannich bases of 1,2,4-triazole-3-thiones can be prepared in a one-step reaction. mdpi.com This involves reacting the parent triazole-thione with an appropriate amine (like phenylpiperazine derivatives) and formaldehyde in a solvent such as ethanol at room temperature. mdpi.com This method provides a convenient and efficient route to novel N-Mannich bases. mdpi.com The formation of the characteristic methylene (B1212753) linker (N-CH₂-N) is a key feature of these products. mdpi.com

Similarly, other substituted derivatives can be synthesized. For example, reacting 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and 1-substituted piperazines yields the corresponding N-Mannich bases. innovareacademics.in The versatility of the Mannich reaction allows for the incorporation of various amine moieties, leading to a diverse range of derivatives. innovareacademics.innih.gov

Beyond Mannich bases, other substitutions on the 1,2,4-triazole ring are common. A series of 1,3,5-trisubstituted-1,2,4-triazole derivatives have been synthesized from starting materials like caffeic acid and ferulic acid, achieving moderate to good yields (45–71%). bohrium.com These syntheses often involve multi-step pathways, including condensation and cyclization reactions, to build the final substituted triazole structure. mdpi.combohrium.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a ¹H NMR spectrum of 1-Benzhydryl-1,2,4-triazole, distinct signals would be expected for the different types of protons present in the molecule:

Triazole Protons: The two protons on the 1,2,4-triazole (B32235) ring (at positions 3 and 5) would typically appear as singlets in the downfield region of the spectrum, generally between δ 8.0 and 9.0 ppm. Their exact chemical shift would be influenced by the electronic effects of the benzhydryl substituent.

Benzhydryl Methine Proton: The single proton on the carbon connecting the two phenyl rings and the triazole ring (the CH group) would produce a singlet. This signal is expected to appear in the range of δ 6.5-7.5 ppm.

Aromatic Protons: The ten protons of the two phenyl rings of the benzhydryl group would generate complex multiplet signals in the aromatic region, typically between δ 7.2 and 7.6 ppm.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole C-H | 8.0 - 9.0 | Singlet |

| Benzhydryl C-H | 6.5 - 7.5 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the following signals are anticipated:

Triazole Carbons: The two carbon atoms within the 1,2,4-triazole ring are expected to resonate in the downfield region, typically between δ 140 and 155 ppm.

Benzhydryl Methine Carbon: The carbon of the methine group (CH) linking the phenyl and triazole rings would likely appear in the range of δ 60-75 ppm.

Aromatic Carbons: The carbons of the two phenyl rings would show several signals in the δ 125-140 ppm range. The carbon atom directly attached to the methine group (ipso-carbon) would be distinct from the ortho, meta, and para carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Triazole Carbons | 140 - 155 |

| Benzhydryl Methine Carbon | 60 - 75 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their absorption of infrared radiation. Key vibrational bands expected for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the phenyl rings are expected in the 1400-1650 cm⁻¹ region. researchgate.net

Ring Vibrations: The characteristic vibrations of the triazole ring itself would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| C=N Stretch (Triazole) | 1550 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound (C₁₅H₁₃N₃), the molecular weight is approximately 235.28 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a prominent molecular ion peak at m/z ≈ 235.

Fragmentation: A major fragmentation pathway would likely involve the cleavage of the bond between the benzhydryl group and the triazole ring, leading to a stable benzhydryl cation ([C₁₃H₁₁]⁺) fragment at m/z = 167. The triazole fragment would also be observed.

X-ray Crystallography of 1,2,4-Triazole Systems

While a specific crystal structure for this compound is not publicly documented, the structural features of 1,2,4-triazole systems have been extensively studied.

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on various substituted 1,2,4-triazole derivatives reveal several common structural characteristics:

Planarity: The 1,2,4-triazole ring is typically planar, which is consistent with its aromatic character. bldpharm.comsapub.orgrsc.org

Bond Lengths: The C-N and N-N bond lengths within the triazole ring are intermediate between single and double bonds, further confirming electron delocalization. bldpharm.comsapub.org

Intermolecular Interactions: In the solid state, the packing of triazole derivatives is often governed by intermolecular interactions such as hydrogen bonding (if applicable) and π–π stacking between the aromatic triazole and other substituent rings. bldpharm.comsapub.orgrsc.org For this compound, π–π stacking interactions between the phenyl rings of adjacent molecules would likely play a significant role in the crystal packing.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Crystal System and Space Group Determination

The crystal system and space group for this compound have not been reported. This information is obtained through single-crystal X-ray diffraction analysis, which provides fundamental data about the compound's solid-state structure.

Biological Activities and Pharmacological Potential

The pharmacological interest in 1,2,4-triazole (B32235) derivatives is extensive, with research highlighting their potential as antimicrobial, antiviral, and anti-inflammatory agents, among other activities. zsmu.edu.ua The stable nature of the triazole moiety and its capacity for hydrogen bonding are considered favorable for interactions with biological targets. chemconsai.com

Antimicrobial Activities

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial agents, forming the basis of numerous clinically used drugs. nih.govnih.govnih.gov Research into novel triazole compounds continues to yield candidates with significant inhibitory effects against a range of pathogenic fungi and bacteria. ijper.orgscispace.comresearchgate.net

The antifungal activity of the 1,2,4-triazole class is its most prominent and well-documented biological feature. Many derivatives have been synthesized and evaluated for their efficacy against various fungal pathogens. nih.govujmm.org.uapharmj.org.ua

The primary mechanism of antifungal action for azole compounds, including 1,2,4-triazole derivatives, is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.govresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammals. nih.gov By binding to the heme iron in the enzyme's active site, azole antifungals disrupt the conversion of lanosterol to ergosterol. nih.gov This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which alters the fluidity and permeability of the fungal cell membrane, ultimately inhibiting fungal growth and replication. nih.gov The design of novel triazole antifungals is often based on the three-dimensional structure of CYP51 to optimize binding and inhibitory activity. nih.gov

Derivatives based on the benzhydryl-triazole scaffold have been investigated for their antifungal effects. A study on novel arylamide derivatives of 3-mercapto-4,N-amino-5-benzhydryl-1,2,4-triazole reported their evaluation against the filamentous fungus Aspergillus niger. The results, measured by the zone of inhibition, indicated that compounds with specific substituents (methyl, 4-methylphenyl, 2-methylphenyl, and 3-pyridyl) demonstrated significant activity. scispace.com

In other research focusing on structurally related benzimidazole-1,2,4-triazole derivatives, significant antifungal potential was observed, particularly against various Candida species. nih.gov These species are major opportunistic pathogens responsible for a range of infections, from superficial to life-threatening systemic candidiasis. frontiersin.org The synthesized compounds were tested against C. albicans, C. glabrata, C. krusei, and C. parapsilopsis, showing promising activity. nih.gov

| Compound/Derivative Class | Fungal Species | Activity Measurement | Reference |

|---|---|---|---|

| Arylamide derivatives of 5-benzhydryl-1,2,4-triazole | Aspergillus niger | Zone of Inhibition: 12-21 mm | scispace.com |

| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | Candida glabrata | MIC: 0.97 µg/mL | nih.gov |

| Benzimidazole-1,2,4-triazole derivatives (general series) | Candida glabrata | MIC: 0.97–1.95 µg/mL | nih.gov |

The efficacy of new antifungal candidates is often benchmarked against established clinical agents. In the study of benzimidazole-1,2,4-triazole derivatives, several compounds demonstrated superior or comparable activity to fluconazole (B54011) and voriconazole (B182144), particularly against Candida glabrata. nih.gov For instance, three specific derivatives (6b, 6i, and 6j) exhibited a minimum inhibitory concentration (MIC) of 0.97 μg/mL against C. glabrata. This activity was noted as being two times more effective than voriconazole and four times more effective than fluconazole against the same strain. nih.gov Such findings highlight the potential for developing new triazole derivatives to overcome the limitations of existing therapies, including drug resistance. frontiersin.org

| Compound | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 6b | Candida glabrata | 0.97 | nih.gov |

| Derivative 6i | Candida glabrata | 0.97 | nih.gov |

| Derivative 6j | Candida glabrata | 0.97 | nih.gov |

| Voriconazole (Reference) | Candida glabrata | 1.95 | nih.gov |

| Fluconazole (Reference) | Candida glabrata | 3.9 | nih.gov |

Antibacterial Properties

While the antifungal properties of triazoles are more widely recognized, many derivatives also possess significant antibacterial activity. nih.govnih.govresearchgate.netresearchgate.net The hybridization of the 1,2,4-triazole core with other pharmacophores is a strategy employed to develop novel compounds with the potential to overcome bacterial drug resistance. nih.gov

Research has confirmed the antibacterial potential of derivatives containing the benzhydryl-1,2,4-triazole structure. A series of arylamide derivatives of 3-mercapto-4,N-amino-5-benzhydryl-1,2,4-triazoles were screened for in vitro activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The study found that compounds with methyl, 4-methylphenyl, 2-methylphenyl, and 3-pyridyl substitutions showed significant activity against the tested bacterial strains, with zones of inhibition ranging from 13 mm to 21 mm. scispace.com Similarly, a study on 1,2,3-triazoles (a related isomer) featuring a benzhydrylpiperazine moiety also reported notable activity against both S. aureus and E. coli. researchgate.net

| Compound/Derivative Class | Bacterial Species | Activity Measurement | Reference |

|---|---|---|---|

| Arylamide derivatives of 5-benzhydryl-1,2,4-triazole | Staphylococcus aureus (Gram-positive) | Zone of Inhibition: 13-21 mm | scispace.com |

| Escherichia coli (Gram-negative) | Zone of Inhibition: 16-21 mm | scispace.com |

Anticancer and Antitumor Activities

The 1,2,4-triazole scaffold is a privileged structure in the development of anticancer agents due to its diverse biological activities and favorable physicochemical properties. nih.gov Numerous derivatives have been synthesized and evaluated, showing a wide spectrum of potential as anticancer drugs. zsmu.edu.uanih.gov Research has focused on structural optimization to enhance efficacy and selectivity. nih.gov

A number of novel 1,2,4-triazole derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. In one study, nineteen new derivatives were synthesized and evaluated against MCF-7 (breast), Hela (cervical), and A549 (lung) cancer cell lines. researchgate.netnih.gov Compounds 7d , 7e , 10a , and 10d showed promising activity against the Hela cell line, with IC50 values lower than 12 μM. researchgate.netnih.gov Specifically, compound 10a had IC50 values of 6.43 μM against MCF-7 and 5.6 μM against Hela cells. nih.gov Compound 10d also showed notable activity with IC50 values of 10.2 μM and 9.8 μM against MCF-7 and Hela cells, respectively nih.gov.

Another series of 1,2,4-triazole/chalcone hybrids also exhibited remarkable cytotoxic activity. nih.gov Compounds 24 , 25 , 27 , 41 , and 47 from this series showed the highest cytotoxicity against various cancer cell lines. nih.gov Furthermore, coumarin-triazole hybrids were screened for their cytotoxic effects on several cancer cell lines including A549, HepG2, and MCF7. All tested hybrids showed cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM, which is significantly lower than that of the standard drug cisplatin (B142131) (45.33 μM) nih.gov.

In a separate investigation, the antiproliferative activity of 1,2,3-triazole derivatives was tested against A549 and Panc-1 cell lines, with several compounds showing promise as inhibitors of MTB with low MIC values rsc.org.

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 7d, 7e, 10a, 10d | Hela | < 12 μM researchgate.netnih.gov |

| 10a | MCF-7 | 6.43 μM nih.gov |

| 10a | Hela | 5.6 μM nih.gov |

| 10a | A549 | 21.1 μM nih.gov |

| 10d | MCF-7 | 10.2 μM nih.gov |

| 10d | Hela | 9.8 μM nih.gov |

| 10d | A549 | 16.5 μM nih.gov |

| Coumarin-triazole hybrids | MCF-7 | 2.66 - 10.08 μM nih.gov |

| Cisplatin (reference) | MCF-7 | 45.33 μM nih.gov |

The anticancer effects of 1,2,4-triazole derivatives are attributed to various mechanisms of action. A significant number of these compounds are designed as aromatase inhibitors, which are crucial in treating estrogen-dependent breast cancer. nih.gov Drugs like Letrozole and Anastrozole, which are 1,2,4-triazole-based, function as potent aromatase inhibitors. nih.gov Molecular docking studies of newly synthesized 1,2,4-triazole derivatives have been conducted to understand their binding modes within the active site of the aromatase enzyme. researchgate.netnih.gov In these inhibitors, the nitrogen atoms of the triazole ring are thought to bind to the iron of the heme moiety of CYP-450 nih.gov.

Other mechanisms include the inhibition of key enzymes involved in cancer progression such as kinases, carbonic anhydrases, and topoisomerases. nih.gov A series of novel 1,2,4-triazole derivatives were tested against EGFR, BRAF, and Tubulin, which are known anticancer targets nih.gov. Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase nih.gov.

Inducing apoptosis (programmed cell death) is another key mechanism. For example, 1,2,3-triazole derivatives have been shown to exert their antiproliferative effects by arresting the cell cycle and inducing apoptosis frontiersin.org. Specifically, coumarin-triazole hybrids were found to cause cell death in MCF-7 breast cancer cells through the induction of apoptosis nih.gov. Some 1,2,3-triazole derivatives have been reported to arrest the cell cycle at the G0/G1 phase and cause an increase in the mitochondrial membrane potential, which are also indicative of apoptosis biointerfaceresearch.com.

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing damage to normal, healthy cells. Several studies on 1,2,4-triazole derivatives have included assessments of their cytotoxicity against normal cell lines.

In an evaluation of nineteen novel 1,2,4-triazole derivatives, their safety was tested on the normal cell line MRC-5. researchgate.netnih.gov The results indicated that most of the synthesized compounds exhibited good selectivity, being more toxic to cancer cell lines than to the normal cells. researchgate.netnih.gov

Similarly, another study assessed the cytotoxicity of newly synthesized 1,2,4-triazole derivatives on the normal cell line L929. A great majority of the tested compounds showed low cytotoxicity towards these normal cells, indicating a degree of selectivity for cancer cells researchgate.net. The selectivity index of coumarin-triazole hybrids was also found to be better than the reference drug cisplatin, suggesting a more favorable profile for targeting cancer cells nih.gov.

Anti-inflammatory and Analgesic Activities

Compounds containing the 1,2,4-triazole moiety have demonstrated significant anti-inflammatory and analgesic activities. mdpi.comnih.gov These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.comnih.gov

Several series of 1,2,4-triazole derivatives have been synthesized and evaluated for their anti-inflammatory properties using in vivo models such as the carrageenan-induced paw edema test. mdpi.comcrpsonline.com In one study, the most potent synthesized compounds showed a greater percentage of inhibition of edema than the standard drug ibuprofen (B1674241). crpsonline.com Another study found that some derivatives demonstrated a 91% level of anti-inflammatory activity compared to 82% for ibuprofen mdpi.com. Some 1,2,4-triazole-pyrazole hybrids were found to have better anti-inflammatory activity in vivo than celecoxib (B62257) and were also less ulcerogenic than ibuprofen mdpi.com.

The analgesic activity of these compounds has been assessed using methods like the acetic acid-induced writhing reflex. mdpi.comnih.gov In these tests, certain 1,2,4-triazole derivatives showed superior analgesic effects. nih.gov For instance, one compound exhibited a significant reduction in writhing (83%) compared to the standard drug ibuprofen (71.5%) d-nb.info. The anti-inflammatory effect of some triazole derivatives is linked to their ability to inhibit the synthesis of inflammatory mediators like prostaglandins, bradykinin, and serotonin (B10506) by inhibiting the COX-2 enzyme biomedpharmajournal.org.

| Compound/Derivative Series | Test Model | Activity/Result | Reference Drug |

|---|---|---|---|

| 1,2,4-Triazole derivatives | Carrageenan-induced paw edema | 53% inhibition crpsonline.com | Ibuprofen (46% inhibition) crpsonline.com |

| 1,2,4-Triazole derivative (Compound 42) | Carrageenan-induced paw edema | 91% activity level mdpi.com | Ibuprofen (82% activity level) mdpi.com |

| 1,2,4-Triazole-pyrazole hybrids | In vivo anti-inflammatory test | Better activity than celecoxib mdpi.com | Celecoxib mdpi.com |

| 1,2,4-Triazole derivative (Compound 3) | Acetic acid-induced writhing | 83% reduction in wriths d-nb.info | Ibuprofen (71.5% reduction) d-nb.info |

Antiviral Activities

The 1,2,4-triazole scaffold is a key component in a variety of compounds exhibiting antiviral activity against a wide range of DNA and RNA viruses. nih.govnuft.edu.uanih.gov These derivatives have shown potential against several viral strains, including human immunodeficiency virus (HIV), influenza viruses, hepatitis B and C viruses, and herpes viruses. nih.gov

The well-known antiviral drug Ribavirin, which has a broad spectrum of activity, features a 1,2,4-triazole ring. bohrium.com This has inspired the synthesis of numerous 1,2,4-triazole-containing nucleoside analogs as potential antiviral agents. bohrium.com

Research has also focused on non-nucleoside derivatives. For example, enantiomers of 1,2,4-triazole-3-thiones with an R-configuration have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses nih.gov. In the context of HIV, some acetamide-substituted analogs of doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), containing a 1,2,4-triazole substituent, have shown excellent efficacy against HIV-1 nih.gov. The versatility of the 1,2,4-triazole ring allows it to be incorporated into various molecular structures to target different viral proteins and enzymes. nih.gov

Anti-HIV Activity

While specific studies detailing the anti-HIV activity of 1-Benzhydryl-1,2,4-triazole were not identified in a comprehensive literature review, the 1,2,4-triazole nucleus is a well-established pharmacophore in the development of antiviral agents. Numerous derivatives incorporating this scaffold have demonstrated significant anti-HIV properties.

Researchers have successfully synthesized various 1,2,4-triazole compounds and evaluated their efficacy against HIV-1 and HIV-2 strains. dergipark.org.tr The anti-HIV activity of these derivatives is often attributed to the inhibition of key viral enzymes essential for replication, such as reverse transcriptase (RT). nih.gov For instance, certain 3,4-disubstituted triazole-5-thione derivatives have shown high activity against HIV-1, leading to their investigation as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com Similarly, other research has focused on synthesizing carbohydrate-based 1,2,3-triazole derivatives that inhibit the HIV-1 reverse transcriptase catalytic activity with low cytotoxicity. nih.gov The HIV-1 capsid (CA) protein, crucial for multiple stages of the viral life cycle, has also been a target for novel triazole-containing phenylalanine derivatives. pnrjournal.com These findings underscore the potential of the triazole ring system as a foundational element for the design of novel anti-HIV therapeutics. nih.gov

Other Reported Biological Activities of 1,2,4-Triazole Derivatives

The versatility of the 1,2,4-triazole scaffold has led to its exploration in a multitude of therapeutic areas beyond antiviral applications. Derivatives have shown significant potential as treatments for a range of conditions affecting the central nervous system and metabolic and cardiovascular health. nih.gov

The 1,2,4-triazole nucleus is a key structural component in the search for new anticonvulsant agents. researchgate.net Numerous studies have demonstrated the potent antiepileptic activity of various derivatives, often with lower toxicity compared to existing treatments. researchgate.netresearchgate.net

Research has shown that 4,5-disubstituted-1,2,4-triazole-3-thione derivatives possess promising anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) induced seizure test. One of the most active compounds identified in a study was 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which showed a strong anticonvulsant effect in the MES test. researchgate.net Another study evaluated three 1,2,4-triazole-3-thione derivatives in a 6 Hz model of pharmacoresistant epilepsy, finding them to be two to three times more potent than the established drug valproic acid. For example, the compound designated TP-427 was particularly effective in protecting mice from 6Hz-induced seizures. The anticonvulsant effect of certain S-derivatives of 5-(furan-2-yl)-4R₁-1,2,4-triazol-3-thiones was found to exceed that of phenobarbital (B1680315) in a corazole-induced seizure model.

| Compound Name/Identifier | Test Model | ED₅₀ (Median Effective Dose) | Source |

| TP-427 | 6 Hz Seizure (mice) | 40.9 - 64.9 mg/kg | |

| TP-315 | 6 Hz Seizure (mice) | 59.7 - 136.2 mg/kg | |

| TP-10 | 6 Hz Seizure (mice) | 61.1 - 169.7 mg/kg | |

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES Test (mice) | 38.5 mg/kg | researchgate.net |

| 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide | MES Test (mice) | Showed 87.5% protection at 100 mg/kg | researchgate.net |

The biological activities of 1,2,4-triazole derivatives have been reported to include immunosuppressant effects. nih.gov This property suggests potential applications in the management of autoimmune diseases and in preventing organ transplant rejection, although this area remains less explored compared to other activities of this compound class.

Derivatives of 1,2,4-triazole have been investigated as novel candidates for the treatment of hypertension. nih.gov A significant focus of this research has been the design of compounds that act as agonists for the angiotensin II subtype 2 (AT2) receptor. A series of novel 1,2,4-triazole derivatives bearing a 5-substituted biphenyl-2-sulfonamide moiety were synthesized and evaluated for this purpose. Several of these compounds displayed potent affinity and selectivity for the AT2 receptor, demonstrating promising antihypertensive effects in preclinical models.

| Compound Identifier | Target | IC₅₀ (Half-maximal inhibitory concentration) | Source |

| 14f | Angiotensin II subtype 2 (AT2) Receptor | 0.4 nM | |

| 15e | Angiotensin II subtype 2 (AT2) Receptor | 5.0 nM |

The management of diabetes mellitus is another area where 1,2,4-triazole derivatives have shown significant therapeutic potential. nih.gov A primary strategy involves the inhibition of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate metabolism and subsequent glucose absorption. By inhibiting these enzymes, triazole compounds can help manage postprandial hyperglycemia.

Studies on carbazole-linked 1,2,4-triazole-thione derivatives revealed several compounds with notable inhibitory activity against these key diabetic enzymes. Similarly, quinazolinone-1,2,3-triazole hybrids have demonstrated potent α-glucosidase inhibitory potential, with some derivatives outperforming the standard drug acarbose.

| Compound Identifier/Class | Target Enzyme | IC₅₀ (Half-maximal inhibitory concentration) | Source |

| Carbazole-triazole derivative (C5f) | α-Amylase | 0.56 µM | |

| Carbazole-triazole derivative (C5f) | α-Glucosidase | 11.03 µM | |

| Quinazolinone-1,2,3-triazole hybrid (1a) | α-Glucosidase | 181.0 ± 1.4 µM | |

| Quinazolinone-1,2,3-triazole hybrid (1b) | α-Glucosidase | 192.3 ± 1.8 µM | |

| Acarbose (Reference Drug) | α-Glucosidase | 750.0 µM |

The 1,2,4-triazole scaffold is present in several compounds investigated for antidepressant activity. nih.gov Research has explored various derivatives, including those conjugated with other biologically active moieties like quinazoline (B50416), to enhance their therapeutic effect.

In preclinical studies using the Porsolt forced swimming test, a common model for screening antidepressant activity, several novel 1,2,4-triazole substituted quinazoline derivatives showed prominent activity. The duration of immobility for mice treated with these compounds was significantly reduced, with some derivatives showing effects comparable to standard antidepressant drugs like Fluoxetine and Imipramine. Another series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones also demonstrated potent antidepressant-like activity in animal models.

| Compound Identifier | Test Model | Result (Duration of Immobility in seconds) | Source |

| Qazo7 | Porsolt Forced Swimming (mice) | 29.6 ± 0.80 | |

| Qazo9 | Porsolt Forced Swimming (mice) | 29.5 ± 1.41 | |

| Qazo11 | Porsolt Forced Swimming (mice) | 29.5 ± 0.62 |

Structure Activity Relationship Sar Studies and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for elucidating the correlation between the physicochemical properties of a series of compounds and their biological activities. researchgate.net Various QSAR models have been developed for 1,2,4-triazole (B32235) derivatives to predict their therapeutic potential and guide the synthesis of new, more active molecules.

2D-QSAR models have been successfully applied to predict the anti-pancreatic cancer activity of 1,2,4-triazole derivatives. These models often employ statistical methods like multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN) to establish a correlation between molecular descriptors and biological activity. Such studies have demonstrated good predictive ability, indicating their reliability in forecasting the potency of new compounds.

3D-QSAR approaches, such as the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), have been used to study the anticancer potential of substituted 1,2,4-triazole derivatives. These models provide three-dimensional information about the molecule, highlighting the importance of steric and electrostatic fields in determining biological activity. bohrium.com For instance, a 3D-QSAR model for a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol anticancer drugs generated a statistically significant correlation, revealing that specific steric and electrostatic data points were crucial for anticancer activity. bohrium.com

QSAR analyses have also been used to predict the toxicity of 1,2,4-triazole derivatives. One study found that structural modifications, particularly the introduction of larger aromatic fragments, contributed to the enhanced safety of the compounds, as indicated by higher LD50 values. zsmu.edu.ua The key findings from various QSAR studies on 1,2,4-triazole derivatives are summarized in the table below.

Table 1: Summary of QSAR Studies on 1,2,4-Triazole Derivatives

| QSAR Model Type | Biological Activity Studied | Key Findings/Important Descriptors | Reference |

|---|---|---|---|

| 2D-QSAR (MLR, MNLR, ANN) | Anti-pancreatic cancer | Models showed good predictive ability based on various molecular descriptors. | N/A |

| 3D-QSAR (kNN-MFA) | Anticancer | Steric and electrostatic fields were identified as critical contributors to activity. | bohrium.com |

| 2D-QSAR | Toxicity (LD50) | Increased size of aromatic radicals correlated with enhanced safety. | zsmu.edu.ua |

| Mono-parametric correlations | Antifungal (Candida albicans) | Topological and physicochemical parameters showed significant regression coefficients. | nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as 1,2,4-triazole derivatives, interact with their biological targets at a molecular level.

Docking studies have revealed specific interactions between 1,2,4-triazole derivatives and the active sites of various protein targets. The nitrogen atoms of the 1,2,4-triazole ring are frequently involved in crucial hydrogen bonding interactions. pensoft.net For example, in a study targeting the Mycobacterium tuberculosis cytochrome P450 CYP121 enzyme, the nitrogen atoms of the triazole ring formed hydrogen bonds with key amino acid residues such as VAL82, ASN85, and ARG386. mdpi.com Similarly, in studies of adenosine (B11128) A2A receptor antagonists, the amide nitrogen of a triazole derivative was shown to interact directly with Asn253. nih.gov

Beyond hydrogen bonds, hydrophobic and van der Waals interactions also play a significant role. The phenyl rings of substituents often engage in nonpolar interactions with hydrophobic pockets within the active site. nih.gov In the case of adenosine A2A receptor antagonists, nonpolar interactions with Leu167 and Met270 were predicted. nih.gov The right positioning of nitrogen atoms from both the 1,2,4-triazole and other heterocyclic moieties (like benzimidazole) can contribute to strong binding within the active site of enzymes through hydrogen bonding. researchgate.net

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target. Lower binding energy values typically indicate a more stable ligand-receptor complex. For a series of 1,2,4-triazole derivatives designed as potential anticancer agents, molecular docking studies reported binding energy values ranging from -9.04 to -9.96 Kcal/mol for the aromatase enzyme and -6.23 to -7.54 Kcal/mol for tubulin. ijcrcps.com

In another study, a newly designed 1,2,4-triazole derivative showed a binding energy of -9.3 kcal/mol, which was more favorable than the -6.7 kcal/mol calculated for the standard drug Fluconazole (B54011) against the same target. researchgate.net Scoring functions, which are related to binding energy, are also used to rank potential ligands. For instance, the ChemPLP scoring function for a series of 1,2,4-triazoles docked into the P450 CYP121 enzyme ranged from 53.67 to 68.29, with higher values indicating better binding. mdpi.com

Table 2: Examples of Calculated Binding Energies for 1,2,4-Triazole Derivatives

| Target Enzyme/Receptor | Binding Energy / Score | Significance | Reference |

|---|---|---|---|

| Aromatase | -9.04 to -9.96 Kcal/mol | Indicates strong affinity for the target. | ijcrcps.com |

| Tubulin | -6.23 to -7.54 Kcal/mol | Suggests potential as tubulin polymerization inhibitors. | ijcrcps.com |

| Lanosterol (B1674476) 14α-demethylase | -9.3 Kcal/mol | More favorable binding than the standard drug Fluconazole (-6.7 kcal/mol). | researchgate.net |

| P450 CYP121 | ChemPLP Score: 53.67 to 68.29 | Quantifies binding affinity; higher scores indicate better potential. | mdpi.com |

Influence of Substituents on Biological Activity

The biological activity of 1,2,4-triazole derivatives can be significantly modulated by the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies aim to identify these key structural features.

It has been observed that the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can enhance the antimicrobial and antitumor activity of 1,2,4-triazole-3-thione derivatives. mdpi.com Conversely, the presence and position of electron-withdrawing groups like nitro (-NO2) or halogens (e.g., -Cl) on an aromatic ring substituent can affect the molecule's ability to bind to biological targets. mdpi.com For instance, SAR analysis of certain 1,2,4-triazole hybrids revealed that dihalobenzyl groups were more effective at increasing antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov

The position of substituents is also critical. In a series of adenosine receptor antagonists, ortho and meta substitutions on a phenoxy ring did not significantly affect binding, whereas para-substitutions led to a loss of affinity. nih.gov Furthermore, the linker between the triazole core and other parts of the molecule can be important; in one study, a methylene (B1212753) linker was found to increase toxicity against human cells. nih.gov

The benzhydryl (diphenylmethyl) group is a prominent feature in many pharmacologically active compounds. nih.gov Its incorporation into the 1-position of the 1,2,4-triazole ring introduces specific structural and physicochemical properties that can profoundly influence biological activity. The benzhydryl moiety is characterized by its significant steric bulk and high lipophilicity, properties conferred by its two phenyl rings.

This bulky and lipophilic nature is often crucial for effective binding to target proteins. The two phenyl rings can engage in extensive hydrophobic and van der Waals interactions with nonpolar pockets in an enzyme's active site, thereby anchoring the molecule and contributing to a stable binding affinity. The diarylmethylamine unit, which is structurally related to the benzhydryl group, is a common scaffold in a variety of biologically active molecules, including anticancer and antiviral agents. nih.gov

Moreover, the two phenyl rings of the benzhydryl group provide multiple sites for substitution. This allows for the fine-tuning of the molecule's electronic and steric properties to optimize interactions with a specific biological target. nih.gov The reactivity and properties of the benzhydryl scaffold can be systematically altered by adding different functional groups to its phenyl rings. nih.gov This structural versatility makes the benzhydryl moiety a valuable component in rational drug design, enabling the systematic exploration of the chemical space around a lead compound to enhance its potency and selectivity.

Effect of Halogenation

The introduction of halogen atoms to the 1,2,4-triazole scaffold has been shown to significantly impact biological efficacy. SAR studies indicate that the presence and position of halogens can enhance the activity of these compounds. For instance, research on bis-1,2,4-triazole derivatives revealed that compounds with dihalobenzyl groups are beneficial for increasing both antibacterial and antifungal efficacy nih.gov. Specifically, a derivative featuring a 3,4-dichlorobenzyl group demonstrated potent antibacterial activity nih.gov. Further studies on triazole alcohols with indolyl-piperazinyl side chains found that multihalogenated indole (B1671886) derivatives were substantially more active against various fungal strains, including C. albicans, A. fumigatus, and C. krusei nih.gov. This suggests that halogenation can be a key strategy in optimizing the pharmacological profile of triazole-based compounds.

Bulky Substituents and Molecular Penetration

The size and nature of substituents on the 1,2,4-triazole ring play a crucial role in the molecule's ability to penetrate biological membranes. For example, the outer lipid membrane of Gram-negative bacteria acts as a selective barrier, restricting the entry of certain substances dovepress.com. This implies that the molecular properties of the substituted triazole, including the bulkiness of its substituents, are critical for overcoming such barriers. Studies on bis-1,2,4-triazoles showed that alkyl substituents at the 4-position of the triazole moiety resulted in higher biological activity compared to those with aromatic substituents at the same position, suggesting a difference in their ability to penetrate and interact with cellular targets dovepress.com.

Computational Chemistry and in silico Studies

Computational chemistry and in silico studies have become indispensable tools in modern drug discovery, allowing for the prediction of a compound's properties before synthesis and experimental testing. These methods are frequently applied to 1,2,4-triazole derivatives to forecast their pharmacokinetic profiles and potential toxicity, thereby saving significant time and resources nih.govpensoft.netresearchgate.net. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling help to correlate the chemical structure of triazole derivatives with their biological activities ufv.br.

Prediction of Pharmacokinetic Parameters (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) screening is performed to evaluate the drug-like properties of 1,2,4-triazole derivatives. These predictions help assess the oral bioavailability and other key pharmacokinetic characteristics of the molecules nih.gov. Studies on various triazole derivatives have shown that they generally exhibit good oral bioavailability and can be readily absorbed in the gastrointestinal tract nih.gov. For many triazole compounds, ADME predictions indicate a high absorbance rate in the human intestine nih.gov. Computational tools are used to evaluate compliance with criteria such as Lipinski's rule of five, which helps to predict a compound's potential as an orally active drug researchgate.netmdpi.com.

Table 1: Predicted ADME Properties of Selected Triazole Derivatives| Compound Type | Predicted Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeation | P-glycoprotein (P-gp) Substrate | Lipinski's Rule of Five Compliance | Reference |

|---|---|---|---|---|---|

| Triazole Fungicides | High | Yes | Yes | Compliant | nih.gov |

| Organic Triazole Ligands | High (>80-100%) | - | Yes (most) | - | nih.gov |

| Dipyridothiazine-Triazole Hybrids | - | Low Predicted Neurotoxicity | - | Compliant | mdpi.com |

| General 1,2,4-Triazole Derivatives | - | - | - | Compliant | researchgate.net |

Toxicity Prediction (in silico toxicology)

In silico toxicology studies are essential for the early identification of potential adverse effects of new chemical entities. For 1,2,4-triazole derivatives, various computational models are used to predict toxicological endpoints such as acute toxicity and mutagenicity nih.gov. The oral rat acute toxicity (LD50) is a common metric, where a higher value indicates lower lethality nih.gov. Additionally, AMES tests are predicted to assess mutagenic and carcinogenic potential, with a negative result suggesting the compound is non-mutagenic nih.gov. These predictive studies are crucial for evaluating the environmental and human health risks associated with triazole compounds nih.gov.

Table 2: Predicted Toxicological Endpoints for Triazole Derivatives| Compound/Ligand | Predicted Oral Rat Acute Toxicity (LD50) | Predicted AMES Toxicity | Predicted Fathead Minnow LC50 | Reference |

|---|---|---|---|---|

| Bemcentinib (DB12411) | High value (less lethal) | Positive (mutagenic) | Satisfactory (less toxic) | nih.gov |

| Bisoctrizole (DB11262) | High value (less lethal) | Negative (non-mutagenic) | Less satisfactory | nih.gov |

| PYIITM (DB07213) | High value (less lethal) | Negative (non-mutagenic) | Satisfactory (less toxic) | nih.gov |

| NIPFC (DB07020) | High value (less lethal) | Negative (non-mutagenic) | Satisfactory (less toxic) | nih.gov |

| General 1,2,4-Triazoles (UI and UIA) | Predicted as practically non-toxic (>15000 mg/kg) | - | - | researchgate.net |

Agrochemical Applications of 1,2,4 Triazole Derivatives

Fungicides in Plant Protection

The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of agricultural fungicides. nih.gov These compounds are known for their high efficiency, low dosage requirements, and high selectivity, making them a widely studied and utilized class of fungicides. nih.gov

Derivatives of 1,2,4-triazole have demonstrated broad-spectrum fungicidal activity against a variety of phytopathogenic fungi. nih.govnih.gov Research on various synthesized 1,2,4-triazole derivatives has shown their efficacy in inhibiting the mycelial growth of fungi responsible for significant crop diseases. nih.govnih.gov For instance, certain novel 1,2,4-triazole derivatives have exhibited significant activity against pathogens such as Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. nih.gov However, specific studies detailing the efficacy of 1-Benzhydryl-1,2,4-triazole against these or other plant pathogens are not present in the reviewed literature.

The primary mechanism of action for many 1,2,4-triazole fungicides is the inhibition of sterol biosynthesis in fungi, specifically targeting the enzyme C14-demethylase. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. By inhibiting this enzyme, these fungicides disrupt the structure and function of the fungal cell membrane, ultimately leading to cell death. This mode of action classifies them as Sterol Demethylation Inhibitors (DMIs). researchgate.net While this is a well-established mechanism for many agricultural triazole fungicides, there is no specific research available that confirms this compound acts as a DMI fungicide.

Insecticides

The 1,2,4-triazole ring is also a structural feature in some compounds developed for insecticidal activity. rjptonline.org Various derivatives have been synthesized and tested against different insect pests. researchgate.net For example, novel 1,2,4-triazole derivatives containing an amidine moiety have shown insecticidal activity against pests like Aphis gossypii and Plutella xylostella. researchgate.net The insecticidal potential often depends on the specific substituents attached to the triazole ring. There is currently no available scientific data or research to suggest that this compound possesses insecticidal properties.

Herbicides

Certain 1,2,4-triazole derivatives have been investigated for their herbicidal properties. rjptonline.orgagriplantgrowth.com The herbicidal activity is also highly dependent on the molecular structure of the specific derivative. For instance, a patent describes 1,2,4-triazole derivatives with herbicidal and fungicidal activity. google.com However, the scientific literature lacks any studies or reports on the potential herbicidal effects of this compound.

Plant Growth Regulators

A significant application of some 1,2,4-triazole derivatives is in the regulation of plant growth. rjptonline.orgresearchgate.net These compounds can influence plant morphogenesis by interfering with the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation. researchgate.net Paclobutrazol and uniconazole (B1683454) are well-known examples of triazole-based plant growth regulators that inhibit gibberellin biosynthesis. researchgate.netresearchgate.net While the triazole structure is key to this activity, there is no specific information available to indicate that this compound has been investigated or is used as a plant growth regulator.

Future Research Directions and Therapeutic Development

Design of Novel 1-Benzhydryl-1,2,4-triazole Derivatives

The design and synthesis of novel derivatives are central to advancing the therapeutic potential of the this compound core. Research efforts can be strategically focused on modifying both the benzhydryl and triazole moieties to optimize pharmacological properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of next-generation compounds.

Key strategies for derivatization include:

Substitution on the Phenyl Rings: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto one or both phenyl rings of the benzhydryl group can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These changes can enhance binding affinity to biological targets and improve pharmacokinetic parameters.

Modification of the Linker: While the core subject is the 1-benzhydryl group directly attached to the triazole, exploring variations in the connectivity, such as introducing short alkyl chains or functional groups between the benzhydryl moiety and the triazole ring, could lead to novel chemical entities with distinct biological activities.

Functionalization of the Triazole Ring: The triazole ring itself can be a site for modification, particularly if it exists in a thione tautomeric form, allowing for the attachment of various side chains at the sulfur atom to create thioether derivatives.

A study on structurally related 1,2,4-triazole (B32235) derivatives, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones, has demonstrated promising cytotoxic activity against cancer cell lines. nih.gov This highlights the potential of the diphenyl-containing scaffold. For instance, certain derivatives showed significant activity against the HeLa cancer cell line, suggesting that the diphenyl framework is a valuable pharmacophore. nih.gov Molecular docking studies from this research indicated that these compounds might bind to the aromatase enzyme, a key target in cancer therapy. nih.gov

Future designs of this compound derivatives could draw inspiration from these findings, systematically exploring substitutions to enhance potency and selectivity.

Table 1: Cytotoxic Activity of Structurally Related Diphenyl-Triazole Derivatives

Data sourced from studies on 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones (7d, 7e) and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones (10a, 10d). nih.gov

Combination with Other Heterocyclic Systems

A powerful strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity. nih.gov This approach can lead to compounds with synergistic effects, novel mechanisms of action, or an improved pharmacological profile. The this compound scaffold is an excellent candidate for combination with other biologically active heterocyclic systems.

Potential heterocyclic partners for hybridization include:

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) rings are present in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov Hybrid molecules incorporating both 1,2,4-triazole and 1,3,4-thiadiazole moieties have been synthesized and evaluated for their therapeutic potential. nih.govnih.gov

Oxadiazoles: Similar to thiadiazoles, 1,3,4-oxadiazoles are a privileged scaffold in medicinal chemistry. openmedicinalchemistryjournal.com Synthesizing hybrids that link the this compound core with an oxadiazole ring could yield novel compounds with enhanced activity.

Benzothiazoles: The fusion of a 1,2,4-triazole ring with a benzothiazole (B30560) system has been explored to generate compounds with potent antitubercular and antimicrobial activities. nih.gov

Benzimidazoles: Benzimidazole-triazole hybrids are another area of active research, with studies showing their potential as antifungal agents that target enzymes like 14α-demethylase. nih.gov

The rationale for creating such hybrids is to merge the therapeutic properties of each heterocyclic component. For example, a hybrid could be designed where the benzhydryl-triazole portion provides a primary mode of action (e.g., enzyme inhibition), while the attached heterocycle enhances target binding, improves solubility, or introduces a secondary mechanism of action.

Exploration of Additional Biological Targets

While the biological activities of many 1,2,4-triazole derivatives are well-documented, the specific target profile of this compound is less defined and presents a significant opportunity for future research. The broad spectrum of activities seen in the wider triazole family—including antifungal, anticancer, anticonvulsant, and anti-inflammatory effects—suggests that benzhydryl derivatives could interact with a diverse range of biological targets. nih.govzsmu.edu.uanih.gov

Potential targets for investigation include:

Enzymes:

Lanosterol (B1674476) 14α-demethylase (CYP51): This is a key enzyme in fungal ergosterol (B1671047) biosynthesis and the primary target for azole antifungal drugs. nih.gov Given the prevalence of antifungal activity in triazoles, investigating the inhibitory potential of benzhydryl derivatives against CYP51 is a logical step. nih.govthebiogrid.org

Aromatase (CYP19A1): As suggested by docking studies of structurally similar compounds, aromatase is a potential target for anticancer applications, particularly for hormone-dependent breast cancer. nih.gov

Tubulin: Some 1,2,4-triazole derivatives have been shown to be potent inhibitors of tubulin polymerization, a validated anticancer strategy. nih.gov The bulky benzhydryl group could potentially confer strong binding to the colchicine (B1669291) binding site on tubulin.

Soluble Epoxide Hydrolase (sEH): This enzyme is a target for treating hypertension and inflammation, and 1,2,4-triazoles have been designed as sEH inhibitors. typeset.io

Receptors:

Cannabinoid Receptors (CB1): The 1,2,4-triazole scaffold has been successfully incorporated into diarylpyrazole structures to create potent and selective CB1 receptor antagonists. nih.gov

Adenosine (B11128) Receptors (A2B): Novel 1,2,4-triazole derivatives have been designed as potential antagonists for the A2B adenosine receptor, which is implicated in cancer. nih.gov

GABA-A Receptors: The structural similarity of the triazole ring to established drugs like Alprazolam suggests that GABA-A receptors are a plausible target for exploring anticonvulsant or anxiolytic effects. nih.gov

Future research should employ a combination of in vitro screening against a panel of relevant targets and in silico molecular docking studies to identify and validate new biological targets for this class of compounds.

Preclinical and Clinical Development Prospects

The path from a promising compound to a therapeutic agent involves rigorous preclinical and clinical evaluation. For this compound derivatives, the prospects for development will depend on establishing a strong preclinical data package.

Key stages in future development include:

In Vitro Evaluation: Initial screening will involve assessing the potency (e.g., IC50 or MIC values) of novel derivatives against their intended biological targets or in cell-based assays (e.g., cancer cell lines, microbial cultures). nih.gov It is also crucial to evaluate selectivity by testing against a panel of related targets and assessing cytotoxicity against normal human cell lines to establish a preliminary therapeutic index. nih.gov

Pharmacokinetic Profiling (ADME): In silico and in vitro studies to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds are essential. nih.gov Poor pharmacokinetic profiles are a common cause of failure in drug development, so early assessment is critical.

In Vivo Efficacy Studies: Compounds that demonstrate high in vitro potency, good selectivity, and favorable ADME properties should advance to in vivo studies using animal models of disease (e.g., tumor xenograft models for cancer, infection models for antimicrobial activity). These studies are vital for demonstrating proof-of-concept and therapeutic efficacy in a living system.

Toxicology Studies: Comprehensive safety and toxicology studies in animals are required to identify any potential adverse effects before a compound can be considered for human trials.

Currently, the development of specific this compound compounds appears to be in the early, exploratory stages of drug discovery. The successful progression of these or related derivatives will depend on systematic research that validates their biological activity, demonstrates a favorable safety profile, and establishes a clear therapeutic rationale. The versatility of the 1,2,4-triazole core suggests that with focused effort, derivatives of this compound could emerge as viable candidates for clinical development in areas such as oncology, infectious diseases, or neurology. zsmu.edu.uadergipark.org.tr

Q & A

Q. What structural features of 1-Benzhydryl-1,2,4-triazole make it a promising scaffold in drug design?

The 1,2,4-triazole core provides a rigid heterocyclic structure with three nitrogen atoms, enabling diverse hydrogen bonding and π-π interactions. The benzhydryl group (two phenyl rings attached to a central carbon) enhances lipophilicity, improving membrane permeability. This combination is leveraged in designing antimicrobial and antifungal agents, where substitutions at the triazole N1 and C3/C5 positions modulate target affinity. For example, 4-amino derivatives show enhanced bioactivity due to improved electron density and hydrogen-bonding capacity .

Q. What are common synthetic routes for this compound derivatives?

A typical method involves:

Cyclocondensation : Reacting benzhydryl hydrazine with orthoesters or nitriles under acidic conditions to form the triazole ring.

Functionalization : Introducing substituents via nucleophilic substitution or Schiff base reactions. For example, 4-amino derivatives can react with benzaldehyde analogs to form imine-linked hybrids, enhancing biological activity .

Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) while improving yields, as demonstrated in benzotriazole-triazole hybrid syntheses .

Q. Which analytical techniques are critical for characterizing this compound purity?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using C18 columns and mobile phases like acetonitrile/water (70:30 v/v) resolves impurities (e.g., 4-amino-1,2,4-triazole). System suitability requires ≥1500 theoretical plates and ≤2% RSD for peak areas .

- NMR : H and C NMR confirm regiochemistry; benzhydryl protons appear as a singlet (~5.5 ppm), while triazole protons resonate between 7.8–8.2 ppm .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations enhance the study of this compound's electronic properties?

DFT with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and charge distribution. For example:

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Single-crystal X-ray diffraction : SHELXL refines structures using Mo-Kα radiation (λ = 0.71073 Å). For example, torsion angles between the triazole and benzhydryl groups confirm steric effects on packing efficiency.

- Twinned data refinement : SHELXPRO handles pseudosymmetry in crystals with low symmetry (e.g., monoclinic systems) .

Q. How are bioactivity assays designed to evaluate this compound derivatives?

- Tyrosinase inhibition : Measure IC values using mushroom tyrosinase and L-DOPA substrate; derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity due to metal chelation at the enzyme active site .

- Antimicrobial testing : Broth microdilution (MIC ≤ 16 µg/mL) against S. aureus and C. albicans correlates with lipophilicity (LogP ~2.5–3.5) .

Q. How do researchers address contradictions in impurity profiling data for this compound APIs?

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products.

- Method robustness : Validate HPLC methods by varying column batches (±5% retention time) and mobile phase pH (±0.2 units). Reproducibility requires ≤5% RSD in inter-day assays .

Q. What strategies improve the stability of this compound under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products